molecular formula C19H20N2OS B11103900 3-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol

3-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol

Cat. No.: B11103900
M. Wt: 324.4 g/mol
InChI Key: ICFGAZWLXBLDNE-UHFFFAOYSA-N
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Description

3-[(2Z)-4-(4-METHYLPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a hydroxyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-4-(4-METHYLPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves the reaction of 4-methylbenzaldehyde with phenyl isothiocyanate to form an intermediate. This intermediate then undergoes cyclization with 3-chloropropan-1-ol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-4-(4-METHYLPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of 3-[(2Z)-4-(4-METHYLPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-ONE.

    Reduction: Formation of 3-[(2Z)-4-(4-METHYLPHENYL)-2-(PHENYLAMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

3-[(2Z)-4-(4-METHYLPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2Z)-4-(4-METHYLPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-3-[(4-METHYLPHENYL)SULFONYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE
  • 2-[(2Z)-4-(4-Methylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

Uniqueness

3-[(2Z)-4-(4-METHYLPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is unique due to its specific structural features, such as the presence of both a thiazole ring and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

3-[4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol

InChI

InChI=1S/C19H20N2OS/c1-15-8-10-16(11-9-15)18-14-23-19(21(18)12-5-13-22)20-17-6-3-2-4-7-17/h2-4,6-11,14,22H,5,12-13H2,1H3

InChI Key

ICFGAZWLXBLDNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO

Origin of Product

United States

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